CYP2C9-Selective Inhibition Profile Across Five Major Human CYP Isoforms
In a luminometry-based panel assay against five recombinant human CYP isoforms, (2Z)-N-(2-methylphenyl)-2-(phenylimino)-2H-chromene-3-carboxamide inhibited CYP2C9 with an EC50 of 269 nM, whereas CYP1A2, CYP2D6, CYP2C19, and CYP3A4 required substantially higher concentrations (EC50 values of >100,000 nM, >100,000 nM, 2,940 nM, and 1,030 nM, respectively) [1]. This represents a >370-fold selectivity window for CYP2C9 over CYP1A2 and CYP2D6, a >10-fold window over CYP2C19, and a ~3.8-fold window over CYP3A4. No comparable five-isoform CYP selectivity dataset has been published for the N-phenyl analog (CAS 1941191-21-4), the N-(3,4-dimethoxyphenyl) analog (compound 8g), or the 4-bromophenylpiperazine BACE1 series, making this compound the only member of the 2-phenyliminochromene-3-carboxamide class with publicly documented broad-panel CYP selectivity [2][3].
| Evidence Dimension | CYP isoform inhibition selectivity (EC50) |
|---|---|
| Target Compound Data | CYP2C9 EC50 = 269 nM; CYP3A4 EC50 = 1,030 nM; CYP2C19 EC50 = 2,940 nM; CYP1A2 EC50 > 100,000 nM; CYP2D6 EC50 > 100,000 nM |
| Comparator Or Baseline | Closest analogs (N-phenyl analog, compound 8g, BACE1 series): no five-isoform CYP panel data publicly reported |
| Quantified Difference | ≥370-fold selectivity for CYP2C9 vs. CYP1A2/CYP2D6; ≥10-fold vs. CYP2C19; ~3.8-fold vs. CYP3A4. Selectivity data absent for comparator analogs. |
| Conditions | Recombinant human CYP isoforms; luminometry detection; curated by ChEMBL from Seoul National University screening data [1] |
Why This Matters
The documented selectivity profile enables prediction of CYP-mediated drug-drug interaction risk and guides formulation or co-dosing strategy decisions that cannot be extrapolated from unprofiled analogs.
- [1] BindingDB. BDBM50114573 (CHEMBL3608920): CYP inhibition data (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) for (2Z)-N-(2-methylphenyl)-2-(phenylimino)-2H-chromene-3-carboxamide. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50114573 View Source
- [2] Edraki, N., Iraji, A., Firuzi, O., Fattahi, Y., Mahdavi, M., Foroumadi, A., Khoshneviszadeh, M., Shafiee, A., & Miri, R. (2016). 2-Imino 2H-chromene and 2-(phenylimino) 2H-chromene 3-aryl carboxamide derivatives as novel cytotoxic agents. Journal of the Iranian Chemical Society, 13, 2163–2171. View Source
- [3] Edraki, N., Firuzi, O., Foroumadi, A., Miri, R., Madadkar-Sobhani, A., Khoshneviszadeh, M., & Shafiee, A. (2013). Phenylimino-2H-chromen-3-carboxamide derivatives as novel small molecule inhibitors of β-secretase (BACE1). Bioorganic & Medicinal Chemistry, 21(8), 2396–2412. View Source
